5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride: is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a chloromethyl group at the 5-position and a methyl group at the 6-position on the imidazo[1,2-a]pyridine ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride typically involves the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : The initial step involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyridine core. This can be achieved through the reaction of 2-aminopyridine with α-haloketones under acidic conditions.
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Introduction of the Methyl Group: : The methyl group is introduced at the 6-position via alkylation reactions. This can be done using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
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Chloromethylation: : The chloromethyl group is introduced at the 5-position through a chloromethylation reaction. This involves the reaction of the imidazo[1,2-a]pyridine derivative with formaldehyde and hydrochloric acid, often in the presence of a catalyst like zinc chloride.
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Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids at the methyl position.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Reduction Products: Saturated or partially saturated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of molecules with potential therapeutic effects, including antimicrobial and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride largely depends on its chemical reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The imidazo[1,2-a]pyridine core can interact with various molecular targets, including DNA, proteins, and receptors, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine: Similar in structure but lacks the imidazo ring and the methyl group at the 6-position.
4-(Chloromethyl)pyridine: Another isomer with the chloromethyl group at the 4-position.
6-Methylimidazo[1,2-a]pyridine: Lacks the chloromethyl group but has the same core structure.
Uniqueness
5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is unique due to the specific positioning of the chloromethyl and methyl groups, which confer distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2731009-61-1 |
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Molecular Formula |
C9H10Cl2N2 |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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